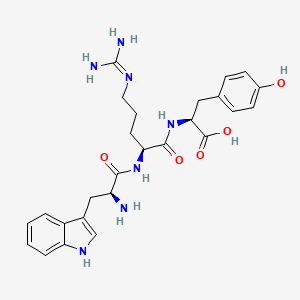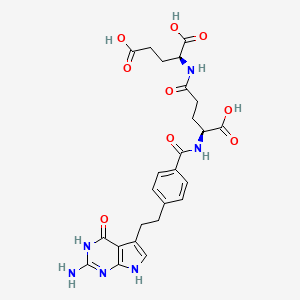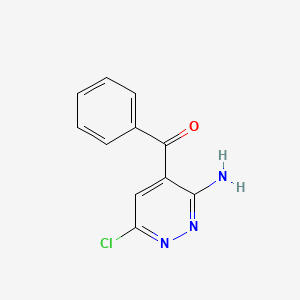
Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- is a compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry . The compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two adjacent nitrogen atoms. This structure is often associated with various biological activities, making it a valuable scaffold in drug design .
Méthodes De Préparation
The synthesis of Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- typically involves the functionalization of the pyridazine ring. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups onto the pyridazine ring .
Applications De Recherche Scientifique
Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
These compounds share the pyridazine ring structure but differ in their specific functional groups and biological activities. Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties .
Propriétés
Numéro CAS |
145355-23-3 |
|---|---|
Formule moléculaire |
C11H8ClN3O |
Poids moléculaire |
233.65 g/mol |
Nom IUPAC |
(3-amino-6-chloropyridazin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C11H8ClN3O/c12-9-6-8(11(13)15-14-9)10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,15) |
Clé InChI |
NCDGVQNQAILISE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC(=NN=C2N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


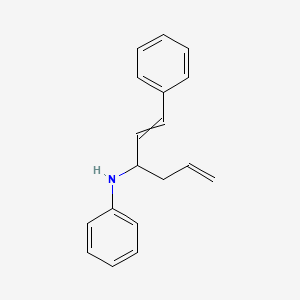
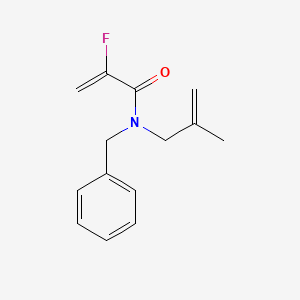
![1-[(Prop-1-en-1-yl)oxy]decane](/img/structure/B15161951.png)
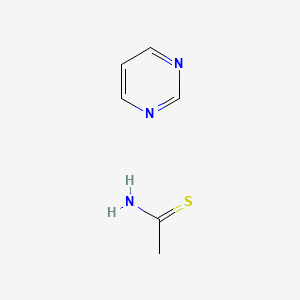

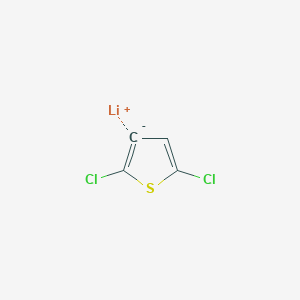
![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)
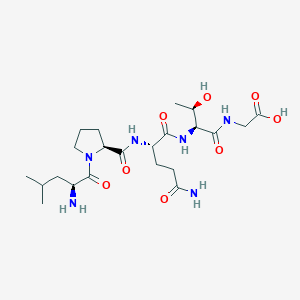
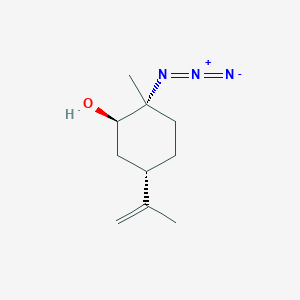
![Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]-](/img/structure/B15162002.png)
